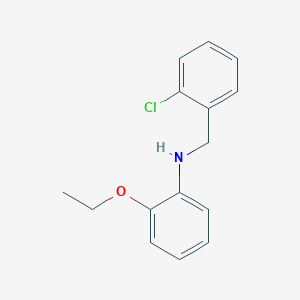

N-(2-Chlorobenzyl)-2-ethoxyaniline

Description

N-(2-Chlorobenzyl)-2-ethoxyaniline is a substituted aniline derivative characterized by a 2-ethoxy group on the aromatic amine and a 2-chlorobenzyl substituent on the nitrogen atom. This structure combines electron-donating (ethoxy) and electron-withdrawing (chlorine) groups, influencing its physicochemical and biological properties. The ethoxyaniline moiety is a common precursor in industrial chemistry, as seen in o-phenetidine (2-ethoxyaniline), which is used to synthesize dyes and pigments .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-2-18-15-10-6-5-9-14(15)17-11-12-7-3-4-8-13(12)16/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBFSQIIRIKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-ethoxyaniline typically involves the reaction of 2-chlorobenzyl chloride with 2-ethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or toluene under reflux conditions. The general reaction scheme is as follows:

2-Chlorobenzyl chloride+2-EthoxyanilineNaOH, refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Chemistry

N-(2-Chlorobenzyl)-2-ethoxyaniline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and electrophilic aromatic substitution, makes it a valuable building block in organic synthesis.

Key Reactions:

- Oxidation : Can produce quinone derivatives.

- Reduction : Capable of converting nitro groups to amine groups.

- Substitution : Facilitates the introduction of different substituents onto the benzene ring.

Biology

Research has explored the compound's potential antimicrobial properties . Studies have indicated that derivatives of this compound may exhibit activity against various bacterial strains, suggesting its possible application in developing new antimicrobial agents.

Medicine

In the realm of drug development, this compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its interaction with biological targets could lead to therapeutic applications, particularly in cancer treatment by inhibiting PD-1/PD-L1 interactions, which are crucial in immune evasion by tumors .

Industry

This compound finds utility in the production of dyes and pigments due to its structural properties that allow for color development. It is also used in various industrial chemicals, contributing to processes in biopharma production and forensic work .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

N-(2-Chlorobenzyl)-2-ethoxyaniline shares structural similarities with sulfonamide-based BChE inhibitors. For example:

- N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) : Exhibits BChE inhibition (IC₅₀ = 42.21 ± 0.25 µM), attributed to the synergistic effects of bromine (electron-withdrawing) and ethoxy (electron-donating) groups .

- N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) : Similar inhibitory activity (IC₅₀ = 45.31 ± 0.17 µM), suggesting halogenation enhances target binding .

In contrast, the absence of sulfonamide and bromine substituents in this compound likely reduces its enzymatic affinity, highlighting the critical role of these groups in bioactivity.

Photocatalytic Reactivity

In photocatalytic coupling reactions, 2-ethoxyaniline (a structural subunit of the target compound) shows moderate conversion efficiency compared to other amines. For instance:

- 2-ethoxyaniline : Achieved ~40% conversion in photocatalytic N-benzylidenebenzylamine synthesis under visible light .

- 4-chlorobenzylamine : Higher conversion (~65%), attributed to the electron-withdrawing chlorine enhancing intermediate stability .

This suggests that the 2-ethoxy group in the target compound may limit photocatalytic efficiency relative to chlorinated analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Fluorine substitution (as in ) may improve metabolic stability but requires synthetic trade-offs.

Key Research Findings

- Enzyme Inhibition : Halogenation (Cl, Br) and sulfonamide groups enhance BChE inhibition, but their absence in this compound likely diminishes this effect .

- Reactivity : The ethoxy group’s electron-donating nature reduces photocatalytic efficiency compared to chlorinated amines .

- Industrial Utility : Derivatives of 2-ethoxyaniline are pivotal in dye synthesis (e.g., Pigment Violet 37) , though chlorobenzyl variants remain underexplored.

Biological Activity

N-(2-Chlorobenzyl)-2-ethoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxy group and a chlorobenzyl moiety, which may influence its reactivity and biological interactions. The presence of these functional groups allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction. This inhibition can disrupt biochemical pathways, leading to various therapeutic effects.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural similarity to other bioactive compounds indicates potential efficacy against various bacterial strains.

- Anticancer Potential : Research has indicated that compounds similar to this compound may exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, which may contribute to its therapeutic potential in treating diseases associated with enzyme dysregulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzyme activities |

Case Study: Anticancer Activity

In a study examining the anticancer properties of structurally similar compounds, it was found that this compound analogs induced G2/M phase arrest in cancer cell lines. This was evidenced by increased levels of cyclin B and dephosphorylation of cdc2, which are critical markers for cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.